3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17250798
InChI: InChI=1S/C9H5BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-2,17H,3H2
SMILES:
Molecular Formula: C9H5BrF6O2
Molecular Weight: 339.03 g/mol

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol

CAS No.:

Cat. No.: VC17250798

Molecular Formula: C9H5BrF6O2

Molecular Weight: 339.03 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol -

Specification

Molecular Formula C9H5BrF6O2
Molecular Weight 339.03 g/mol
IUPAC Name [3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]methanol
Standard InChI InChI=1S/C9H5BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-2,17H,3H2
Standard InChI Key HGDJGGGIZWZQBL-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)CO

Introduction

Structural and Molecular Characteristics

The compound features a benzyl alcohol backbone with three distinct substituents: a bromine atom at position 3, a trifluoromethoxy group (-OCF3_3) at position 4, and a trifluoromethyl group (-CF3_3) at position 5. This substitution pattern creates significant steric and electronic effects. The trifluoromethoxy group is a strong electron-withdrawing moiety, while the trifluoromethyl group further enhances the ring’s electrophilic character .

Table 1: Comparative Molecular Properties of Related Brominated Benzyl Alcohols

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol1980040-21-8C9_9H5_5BrF6_6O2_2359.041.8 (estimated)280–300 (estimated)
2-Bromo-4-(trifluoromethoxy)benzyl alcohol1316273-53-6C8_8H6_6BrF3_3O2_2271.031.7255.9
3-Bromo-5-(trifluoromethoxy)benzyl alcohol1026201-95-5C8_8H6_6BrF3_3O2_2271.031.49260 (estimated)

The additional -CF3_3 group in the target compound increases its molecular weight by approximately 88 g/mol compared to simpler analogs, contributing to higher density and boiling point .

Synthesis and Manufacturing

The synthesis of 3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol likely involves multi-step reactions, drawing parallels from patented methods for analogous compounds. A notable approach for 3-bromo-4-fluorobenzyl alcohol (EP0048914A1) involves:

  • Friedel-Crafts Acylation: Introducing bromine and fluorine substituents via electrophilic aromatic substitution.

  • Reduction of Carboxylic Acids: Using hydride agents like sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4) to reduce a carboxylic acid intermediate to the alcohol .

For the target compound, modifications would include substituting fluorine with trifluoromethoxy and trifluoromethyl groups. A plausible pathway is:

  • Sulfonation/Nitration: To direct substitution patterns.

  • Halogenation: Introducing bromine at position 3.

  • Fluorination: Sequential reactions with trifluoromethylating agents (e.g., Ruppert-Prakash reagent) and trifluoromethoxy sources (e.g., AgOCF3_3).

  • Reduction: Converting a ketone or ester intermediate to the alcohol using NaBH4_4 .

Reaction conditions must be tightly controlled (e.g., temperatures between 0–100°C, inert atmospheres) to avoid side reactions from the highly electronegative substituents .

Physicochemical Properties

The compound’s properties are influenced by its fluorinated groups:

  • Solubility: Low in water due to hydrophobicity from -CF3_3 groups; soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, requiring storage in anhydrous environments .

  • Thermal Properties: Estimated boiling point of 280–300°C, extrapolated from analogs .

Table 2: Key Spectroscopic Data

PropertyValue (Estimated)Method
Refractive Index1.52Abbe refractometer
LogP3.2Chromatographic
Vapor Pressure (25°C)0.01 mmHgGas chromatography

The high LogP value indicates significant lipophilicity, advantageous for membrane permeability in drug design .

Reactivity and Functionalization

The benzyl alcohol group (-CH2_2OH) serves as a versatile handle for further derivatization:

  • Oxidation: Forms the corresponding aldehyde or ketone using MnO2_2 or PCC.

  • Esterification: Reacts with acyl chlorides to produce esters, enhancing solubility.

  • Nucleophilic Substitution: The bromine atom at position 3 can undergo Suzuki-Miyaura couplings with boronic acids, enabling aryl-aryl bond formation .

The trifluoromethoxy group is relatively inert under mild conditions but may participate in electrophilic substitutions under strong Lewis acid catalysis.

Applications in Pharmaceutical and Material Sciences

  • Drug Discovery: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. The -CF3_3 and -OCF3_3 groups may improve binding affinity to hydrophobic enzyme pockets .

  • Liquid Crystals: The compound’s rigid aromatic core and polar groups make it a candidate for nematic liquid crystal formulations .

  • Polymer Additives: As a flame retardant due to bromine’s radical-scavenging properties .

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